1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one is an organic compound with a unique structure that includes a piperazine ring substituted with two methyl groups and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2,5-dimethylpiperazine with propenone derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of the propenone derivative. The reaction is usually carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpiperazine: A simpler analog without the propenone moiety.
1-Allyl-2,5-dimethylpiperazine: Contains an allyl group instead of the propenone moiety.
2,5-Dimethylpiperazine-1,4-diium dinitrate: An inorganic-organic hybrid material with different properties.
Uniqueness
1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one is unique due to its combination of a piperazine ring and a propenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry[9][9].
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C9H16N2O/c1-4-9(12)11-6-7(2)10-5-8(11)3/h4,7-8,10H,1,5-6H2,2-3H3/t7-,8+/m0/s1 |
InChI Key |
GBQUXCUNKXKAOH-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)C=C)C |
Canonical SMILES |
CC1CNC(CN1C(=O)C=C)C |
Origin of Product |
United States |
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